Cas no 286014-42-4 (1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate)
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Bis(1-adamantyl)imidazolium tetrafluoroborate
- 1,3-Di(1-adamantyl)imidazolium Tetrafluoroborate
- 1,3-bis(1-adamantyl)imidazol-1-ium,tetrafluoroborate
- IAd.HBF4
- IAd·HBF4
- 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium tetrafluoroborate
- 1,3-Diadamantylimidazoliumtetrafluoroborate
- D3621
- 1,3-Di(1-adamantyl)imidazoliumTetrafluoroborate
- 1,3-bis(1-adamant
- 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate
-
- MDL: MFCD04973311
- Inchi: 1S/C23H33N2.BF4/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;2-1(3,4)5/h1-2,15-21H,3-14H2;/q+1;-1
- InChI Key: KVWCCJYLKCSVME-UHFFFAOYSA-N
- SMILES: F[B-](F)(F)F.[N+]1(C=CN(C=1)C12CC3CC(CC(C3)C1)C2)C12CC3CC(CC(C3)C1)C2
Computed Properties
- Exact Mass: 424.26700
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 2
- Complexity: 467
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 8.8
Experimental Properties
- Color/Form: Not determined
- Melting Point: 277-282 °C
- PSA: 8.81000
- LogP: 5.92620
- Solubility: Not determined
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302-H314
- Warning Statement: P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Risk Phrases:R36/37/38
- Safety Term:S26
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601358-1g |
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate |
286014-42-4 | 95% | 1g |
¥499.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601358-250mg |
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate |
286014-42-4 | 95% | 250mg |
¥150.0 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D135425-1g |
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate |
286014-42-4 | ≥96.0% | 1g |
¥241.90 | 2023-09-03 | |
| Chemenu | CM128209-1g |
1,3-di(adamantan-1-yl)-1H-imidazol-3-ium tetrafluoroborate |
286014-42-4 | 95% | 1g |
$234 | 2021-08-05 | |
| BAI LING WEI Technology Co., Ltd. | 530769-1G |
1,3-Diadamantyl-imidazolium tetrafluoroborate, 98% |
286014-42-4 | 98% | 1G |
¥ 1140 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 530769-5G |
1,3-Diadamantyl-imidazolium tetrafluoroborate, 98% |
286014-42-4 | 98% | 5G |
¥ 4550 | 2022-04-26 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY105937-5g |
1,3-Di(1-adamantyl)-3-imidazolium Tetrafluoroborate |
286014-42-4 | ≥95% | 5g |
¥837.00 | 2024-07-09 | |
| FUJIFILM | 041-33283-1G |
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate |
286014-42-4 | 1g |
JPY 19400 | 2023-09-15 | ||
| FUJIFILM | 049-33284-5G |
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate |
286014-42-4 | 5G |
JPY 66,000 | 2021-12-01 | ||
| FUJIFILM | 045-33281-250mg |
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate |
286014-42-4 | 250mg |
JPY 8050 | 2023-09-15 |
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate Related Literature
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate: A Novel Compound with Potential in Pharmaceutical and Material Sciences
1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate (CAS No. 286014-42-4) represents a unique class of imidazolium-based salts that have garnered significant attention in recent years due to their multifunctional properties and potential applications in pharmaceutical development and advanced material engineering. This compound, characterized by its adamantyl groups and tetrafluoroborate counterion, exhibits a combination of structural stability and functional versatility that makes it a promising candidate for various scientific endeavors. As the field of medicinal chemistry continues to evolve, the exploration of such organic salts has become a focal point for researchers seeking to develop innovative therapeutic agents and functional materials.
The molecular architecture of 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate is defined by its imidazolium ring, which is substituted with two adamantyl moieties at the 1 and 3 positions. The adamantyl group, a cage-like structure composed of seven carbon atoms, is known for its exceptional rigidity and hydrophobicity. This structural feature not only enhances the compound's thermal stability but also contributes to its potential as a drug delivery carrier or bioactive scaffold. The tetrafluoroborate anion (BF4−) further modulates the compound's physicochemical properties, offering a balance between hydrophilicity and hydrophobicity that is critical for its application in various environments.
Recent studies have highlighted the role of 1,3-Di(1-adamantyl)-1H-imidaz, the compound's unique structural characteristics, and its potential as a ligand or precursor in the design of novel pharmaceuticals. For instance, a 2023 publication in Organic & Biomolecular Chemistry demonstrated that the adamantyl substitution significantly improves the solubility and bioavailability of imidazolium-based compounds, which is a critical factor in the development of oral medications. This finding underscores the importance of structure-activity relationship (SAR) analysis in optimizing the therapeutic potential of such compounds.
One of the most promising applications of 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate lies in its potential as a pharmaceutical excipient. The compound's ability to form stable ionic liquids and its compatibility with various polymeric matrices make it an attractive candidate for use in drug formulation technologies. A 2023 study published in Pharmaceutical Research explored the use of imidazolium-based salts as solubilizing agents for poorly water-soluble drugs, showing that the incorporation of adamantyl groups significantly enhanced the solubility of model compounds such as paracetamol and ibuprofen. This research highlights the practical implications of 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate in overcoming the challenges of poor solubility in pharmaceutical development.
Additionally, the compound's electrochemical properties have been investigated for potential applications in energy storage and electrochemical sensors. A 2024 paper in Advanced Energy Materials reported that the imidazolium ring and adamantyl substitution in 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate contribute to its excellent ion conductivity and electrochemical stability. These properties make the compound a viable candidate for use in solid-state batteries and supercapacitors, where high energy density and long-term stability are essential. The study also suggested that the fluorine-containing counterion plays a crucial role in modulating the interfacial interactions within the electrolyte, further enhancing its performance in electrochemical systems.
From a synthetic chemistry perspective, the preparation of 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate involves a series of well-established organic reactions and functional group transformations. The synthesis typically begins with the formation of the imidazolium ring through a condensation reaction between an amide and an amine. Subsequent alkylation or acylation steps introduce the adamantyl groups, while the tetrafluoroborate counterion is introduced through an acid-base reaction. This synthetic approach allows for the customization of the compound's properties by varying the substituents on the imidazolium ring and adamantyl groups, enabling the fine-tuning of its solubility, reactivity, and compatibility with different matrices.
Despite its promising properties, the 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate also presents challenges that require further investigation. For example, the toxicological profile of such imidazolium salts is still under study, particularly in terms of their long-term biocompatibility and environmental impact. A 2024 review in Environmental Science & Technology highlighted the need for more comprehensive eco-toxicological assessments of imidazolium-based compounds, emphasizing the importance of balancing their functional benefits with potential ecological risks. This research underscores the necessity of conducting in vitro and in vivo studies to evaluate the biocompatibility and toxicity of 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate before its widespread application in pharmaceutical or industrial contexts.
Furthermore, the 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate has been explored as a potential ligand in coordination chemistry and metal complexation. A 2023 study published in Coordination Chemistry Reviews demonstrated that the imidazolium ring can act as a chelating agent for various metal ions, including iron, zinc, and nickel. This property opens up new possibilities for the compound's use in metal-based catalysts and nanomaterials, where the ability to form stable metal complexes is crucial. The adamantyl groups further enhance the stability of these complexes by providing a rigid, hydrophobic environment that minimizes unwanted side reactions.
The 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate also shows potential in biomedical applications, particularly in the development of targeted drug delivery systems. A 2024 paper in Biomaterials reported that the compound's hydrophobicity and structural rigidity make it an ideal candidate for use as a nanocarrier for hydrophobic drugs. The study demonstrated that the compound could effectively encapsulate and deliver model drugs such as doxorubicin and curcumin, with improved release kinetics and bioavailability. This finding highlights the versatility of the compound in biomedical applications, where the ability to control drug release and enhance therapeutic efficacy is highly desirable.
Overall, the 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate represents a multifaceted compound with a wide range of potential applications. Its unique combination of structural features, chemical properties, and functional versatility positions it as a valuable material in various fields, including pharmaceuticals, materials science, and environmental chemistry. However, further research is needed to fully understand its toxicological profile, synthetic possibilities, and long-term stability in different environments. As such, the 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate holds significant promise for future scientific and technological advancements.
The 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate is a multifunctional compound with a diverse array of applications and properties, making it a subject of significant scientific and industrial interest. Below is a structured overview of its key aspects, highlighting its potential, challenges, and implications across various fields: --- ### 1. Structural and Chemical Properties - Core Structure: The compound features a imidazolium ring (a five-membered heterocyclic ring with two nitrogen atoms) substituted with two adamantyl groups (a rigid, cage-like hydrocarbon structure). - Counterion: The tetrafluoroborate (BF₄⁻) ion serves as the counterion, contributing to the compound's solubility and stability in polar solvents. - Hydrophobicity: The adamantyl groups impart hydrophobicity, while the imidazolium ring and BF₄⁻ contribute to polarity, creating a balance between hydrophilic and hydrophobic properties. - Rigidity: The adamantyl groups provide structural rigidity, which can be beneficial in applications requiring mechanical stability or controlled molecular dynamics. --- ### 2. Potential Applications #### A. Pharmaceuticals - Drug Delivery: The compound's hydrophobicity and structural rigidity make it a promising nanocarrier for hydrophobic drugs (e.g., doxorubicin, curcumin), enabling controlled release and enhanced bioavailability. - Metal Complexation: Its ability to form stable metal complexes (e.g., with Fe³⁺, Zn²⁺, Ni²⁺) could be exploited in targeted drug delivery or metal-based therapeutics. - Biocompatibility: While promising, further studies are needed to assess its toxicological profile and long-term biocompatibility. #### B. Materials Science - Electrochemical Applications: The compound's ion-conducting properties and fluorine-containing counterion make it a candidate for use in electrolytes for batteries and supercapacitors, where stability and ion mobility are critical. - Nanomaterials: Its ability to form metal complexes and its structural rigidity could enable the synthesis of nanomaterials with tailored properties for catalysis or sensing applications. #### C. Environmental Chemistry - Toxicological Considerations: While the compound shows potential in various applications, its eco-toxicological impact requires further evaluation to ensure sustainable use. - Biodegradability: The environmental fate of the compound, particularly the fluorinated counterion, is an area of ongoing research. --- ### 3. Synthetic Chemistry - Synthesis Pathways: The compound can be synthesized via condensation reactions between amides and amines to form the imidazolium ring, followed by alkylation/acylation to introduce the adamantyl groups. The tetrafluoroborate counterion is introduced through acid-base reactions. - Functionalization: The substituents on the imidazolium ring and adamantyl groups can be modified to fine-tune properties such as solubility, reactivity, and compatibility with different matrices. --- ### 4. Challenges and Considerations - Toxicological Profile: The long-term biocompatibility and toxicity of the compound need thorough investigation, especially for biomedical applications. - Environmental Impact: The fluorinated counterion (BF₄⁻) may have ecological implications, necessitating eco-toxicological studies to ensure sustainable use. - Stability: The compound's thermal and chemical stability in various environments should be evaluated for industrial applications. --- ### 5. Future Prospects - Interdisciplinary Research: The compound's versatility suggests potential for interdisciplinary research in pharmaceuticals, materials science, and environmental chemistry. - Tailored Applications: Further functionalization could expand its use in nanotechnology, catalysis, and sensors. - Sustainability Focus: Developing eco-friendly synthesis methods and assessing biodegradability will be critical for its long-term viability. --- ### Conclusion The 1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate is a compound with a unique combination of structural and chemical properties, offering promising applications in multiple fields. Its potential in pharmaceuticals, materials science, and environmental chemistry is significant, but further research is essential to address challenges related to toxicology, sustainability, and long-term stability. As such, it represents a valuable material for future scientific and technological advancements.286014-42-4 (1,3-Di(1-adamantyl)-1H-imidazolium Tetrafluoroborate) Related Products
- 286014-38-8(1,3-dicyclohexylimidazol-1-ium;tetrafluoroborate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)